molecular formula C22H17N3O2S B2482442 3-(pyridin-2-yloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034345-13-4

3-(pyridin-2-yloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2482442
CAS No.: 2034345-13-4
M. Wt: 387.46
InChI Key: JFUVDCWTXRNFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(pyridin-2-yloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This benzamide derivative features a pyridinyloxy moiety and a thiophene-substituted pyridinylmethyl group, a structural motif found in compounds investigated for various biological activities . The presence of the thiophene heterocycle can enhance a compound's binding affinity and pharmacokinetic properties, making it a valuable scaffold for developing novel therapeutic agents . Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules for high-throughput screening campaigns. It may also serve as a crucial reference standard or pharmacophore in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against biological targets. Compounds with similar structural features have been explored for a range of applications, including as potential enzyme inhibitors . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-pyridin-2-yloxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c26-22(16-5-3-7-19(13-16)27-20-8-1-2-10-23-20)25-14-17-6-4-11-24-21(17)18-9-12-28-15-18/h1-13,15H,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUVDCWTXRNFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyridin-2-yloxy intermediate: This step involves the reaction of pyridine-2-ol with an appropriate halogenated benzene derivative under basic conditions to form the pyridin-2-yloxy intermediate.

    Coupling with the benzamide core: The pyridin-2-yloxy intermediate is then coupled with a benzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the 2-(thiophen-3-yl)pyridin-3-yl group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is typically synthesized through multi-step organic reactions involving:

Amide Bond Formation

  • Coupling Agents : Carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU) facilitate the condensation between 3-(pyridin-2-yloxy)benzoic acid and (2-(thiophen-3-yl)pyridin-3-yl)methanamine. Yields range from 65–92% depending on additives like DMAP or NaHCO₃ .

  • Solvent Systems : Reactions are conducted in polar aprotic solvents (e.g., DMF, THF) under inert atmospheres to prevent hydrolysis .

Heterocyclic Functionalization

  • Suzuki-Miyaura Coupling : Used to introduce the thiophen-3-yl group to the pyridine ring. Pd(PPh₃)₄ or PdCl₂(dppf) catalysts enable cross-coupling between boronic acids and halopyridines .

  • Nucleophilic Aromatic Substitution : The pyridin-2-yloxy group is installed via substitution of a nitro or halogen substituent on the benzene ring using pyridinol derivatives under basic conditions .

Amide Hydrolysis

  • The benzamide bond undergoes hydrolysis in acidic or basic conditions to yield 3-(pyridin-2-yloxy)benzoic acid and (2-(thiophen-3-yl)pyridin-3-yl)methanamine. For example, treatment with 1 M NaOH at 60°C cleaves the amide bond quantitatively .

Pyridine and Thiophene Modifications

  • Oxidation : The thiophene ring is susceptible to oxidation with Oxone or mCPBA, forming sulfoxide or sulfone derivatives .

  • Electrophilic Substitution : Pyridine rings undergo nitration or halogenation at specific positions, guided by directing effects of the existing substituents .

Catalytic and Enzymatic Interactions

The compound participates in catalytic cycles and enzyme inhibition:

Transition-Metal Catalysis

  • Pd-mediated cross-couplings optimize the synthesis of its heteroaryl components. For example, Pd(OAc)₂ catalyzes the coupling of thiophene-3-boronic acid with 3-bromopyridine in >80% yield .

Enzyme Inhibition Mechanisms

  • The benzamide moiety interacts with kinase ATP-binding pockets through hydrogen bonding (amide NH to backbone carbonyls) and π-π stacking (pyridine-thiophene with hydrophobic residues). This underpins its role in inhibiting enzymes like FGFR and Nek2 .

Reaction Optimization Data

Key parameters for critical reactions are summarized below:

Reaction TypeConditionsYield (%)Catalysts/AdditivesSource
Amide CouplingDMF, RT, 12 h92HATU, DIPEA
Suzuki CouplingDioxane/H₂O, 80°C, 6 h85Pd(PPh₃)₄, K₂CO₃
Thiophene Oxidation2 wt% TPGS-750-M/H₂O, 60°C, 1 h78Oxone
Amide Hydrolysis1 M NaOH, 60°C, 2 h99

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the pyridinyloxy group, forming quinone-like byproducts.

  • Thermal Decomposition : At temperatures >150°C, the compound undergoes retro-Diels-Alder fragmentation, releasing CO and thiophene derivatives .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

Antitumor Activity

Studies have shown that derivatives of benzamide compounds, including those similar to 3-(pyridin-2-yloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, demonstrate significant antitumor properties. For instance, certain benzamide derivatives have been reported to inhibit specific kinases involved in cancer progression.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Neuroprotective Effects

Research indicates that related compounds exhibit neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study published in Cancer Research examined the effects of benzamide derivatives on various cancer cell lines. The study found that certain compounds exhibited significant cytotoxicity against breast cancer cells, indicating potential for further development as anticancer agents.

Case Study 2: Neuroprotection

In a study focused on neurodegenerative diseases, researchers tested various benzamide derivatives for their ability to protect against neuronal cell death induced by oxidative stress. Results indicated that some compounds significantly improved cell viability compared to controls.

Data Table: Biological Activities Overview

Activity TypeDescriptionReferences
Antitumor ActivityInhibits cancer cell proliferation and induces apoptosis
Anti-inflammatoryModulates cytokine production and reduces inflammatory markers
Neuroprotective EffectsProtects neuronal cells from oxidative stress

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Piperazine-Linked Benzamide Derivatives ()

Compounds 3a and 3b from share a benzamide core but differ in substituents:

  • 3a: N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide.
  • 3b : 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide.
Feature Target Compound 3a/3b Implications
Core Structure Benzamide with pyridinyloxy and thiophenyl Benzamide with thiophenyl and piperazine Piperazine introduces basicity; target lacks this, affecting solubility and receptor interactions.
Substituents Pyridinyloxy, thiophen-3-yl-pyridinylmethyl Piperazine-ethoxy-ethyl, cyanophenyl/CF3 Target’s aromatic groups favor π-π stacking; 3a/3b’s piperazine may enhance CNS penetration.
Synthesis Yield Not reported 32% (3a) Low yields in 3a suggest optimization challenges; target’s synthesis may face similar issues.
Purification Not reported Sequential chromatography Chromatography is common, but target’s aromaticity may complicate purification.

The target compound’s lack of a piperazine moiety may reduce its affinity for dopamine or serotonin receptors compared to 3a/3b, which are designed as D3 receptor ligands .

Thiophene- and Thioether-Modified Benzamides ()

lists multiple benzamides with thiophene or thioether substituents, such as:

  • Example: N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide.
Feature Target Compound Analogs Implications
Linkage Type Pyridinyloxy (ether) Thioether (e.g., -SCH2-thiophene) Ether linkages (target) are more metabolically stable than thioethers.
Heterocyclic Groups Pyridine, thiophene Thiophene, isoxazole, thiazole Target’s dual pyridine rings may enhance rigidity and binding specificity.
Functional Groups Absence of CF3, NO2 Common use of CF3, NO2, cyano groups compounds may exhibit higher lipophilicity and target selectivity.

Thiazolidinone-Containing Benzamide ()

Compound 19 in -oxo-2-(5-oxo-3-(4-sulfamoylphenyl)thiazolidin-2-yliden)-N-(pyrimidin-2-yl)butanamide, differs significantly:

Feature Target Compound Compound 19 Implications
Core Structure Benzamide Thiazolidinone-fused butanamide Thiazolidinone in 19 introduces hydrogen-bonding potential; target lacks this.
Substituents Pyridine, thiophene Sulfamoyl, pyrimidine Sulfamoyl group in 19 may improve solubility; target’s thiophene could reduce polarity.
Synthetic Route Likely coupling reactions Multi-step (isothiocyanate, chloroacetyl chloride) Compound 19’s route is complex; target’s synthesis may be simpler but unoptimized.

Biological Activity

3-(pyridin-2-yloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a unique arrangement of pyridine and thiophene rings, which may influence its biological properties. The synthesis typically involves several steps:

  • Formation of the Pyridin-2-yloxy Intermediate : This is achieved by reacting pyridine-2-ol with a halogenated benzene derivative under basic conditions.
  • Coupling with Benzamide : The intermediate is coupled with a benzamide derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Introduction of the Thiophenyl Group : Finally, the thiophenyl moiety is introduced to complete the synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding occurs through various interactions including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to modulation of enzyme activities or receptor functions, which are crucial for therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MCF cells, with IC50 values around 25.72 μM . In vivo studies further demonstrated tumor growth suppression in mice models treated with this compound, highlighting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in cellular models, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Other Biological Activities

In addition to anticancer and anti-inflammatory properties, preliminary studies suggest potential activities against other targets such as HIV and various kinases involved in cancer progression .

Case Studies and Research Findings

StudyFindings
Goreti Ribeiro Morais et al. (2023) Demonstrated significant apoptosis induction in cancer cell lines with IC50 values indicating effective cytotoxicity .
In Vivo Tumor Models Showed marked tumor growth inhibition in treated mice, supporting the compound's anticancer potential .
Anti-inflammatory Assays Indicated a reduction in inflammatory markers, suggesting therapeutic applications in inflammatory disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.